molecular formula C21H27ClN2O B2754151 N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride CAS No. 2445785-90-8

N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride

Cat. No. B2754151
CAS RN: 2445785-90-8
M. Wt: 358.91
InChI Key: PYZGIYMBHLGRJJ-UHFFFAOYSA-N
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Description

N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride is a useful research compound. Its molecular formula is C21H27ClN2O and its molecular weight is 358.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis Applications

The compound serves as a precursor in the synthesis of various chemical structures. For instance, its derivatives, such as 7-haloindanones and 8-halotetralones, are synthesized through regioselective oxidation and acidic hydrolysis processes, highlighting its versatility in organic synthesis (Nguyen et al., 2003). Additionally, the compound's structure allows for the exploration of hydrogen, stacking, and halogen bonding interactions, providing insights into the stabilization mechanisms of crystal structures (Gouda et al., 2022).

Pharmacological Investigations

Research has explored the compound's derivatives for potential therapeutic applications, including their vasodilating and β-blocking activities. Derivatives such as trans-6-Hydroxy-2-(1-methyl-3-phenylpropyl)amino-1,2,3,4-tetrahydronaphthalen-1-ol have been synthesized and tested for cardiovascular benefits, indicating the compound's potential in the development of cardiovascular agents (Miyake et al., 1983).

Molecular Structure and Interaction Studies

Further research into the compound's derivatives has provided detailed insights into molecular structure and interactions, such as DNA binding properties. Studies involving Schiff base ligands derived from the compound have shown DNA binding activity, suggesting applications in drug design and pharmacological research (Kurt et al., 2020).

Antimicrobial and Cytotoxic Activities

Some derivatives have been evaluated for their antimicrobial and cytotoxic activities, showcasing the potential for developing novel therapeutic agents with antimicrobial properties. Research on novel azetidine-2-one derivatives of 1H-benzimidazole, which could be synthesized using similar compounds, demonstrated good antibacterial and cytotoxic activities (Noolvi et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature . As with any chemical compound, appropriate safety measures should be taken when handling it.

properties

IUPAC Name

N-[[4-(1-aminoethyl)phenyl]methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O.ClH/c1-15(22)18-9-6-16(7-10-18)14-23-21(24)13-17-8-11-19-4-2-3-5-20(19)12-17;/h6-12,15H,2-5,13-14,22H2,1H3,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZGIYMBHLGRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CNC(=O)CC2=CC3=C(CCCC3)C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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